Sodium arsenate heptahydrate

Descripción

Evolution of Arsenic Chemistry and Arsenate Species in Academic Inquiry

The scientific understanding of arsenic and its compounds has evolved significantly from its historical use as a pigment and a poison. nih.govwikipedia.org In antiquity, compounds like arsenic sulfides (orpiment and realgar) and arsenic trioxide were known, but their chemical nature was not understood. wikipedia.org The 18th and 19th centuries saw the use of arsenicals in medicine, such as in Fowler's solution (potassium arsenite), and the development of the Marsh test in the 1830s provided the first reliable method for its detection, marking a turning point for forensic toxicology. wikipedia.orgresearchgate.net

Modern academic inquiry distinguishes between inorganic and organic forms of arsenic, as well as its different oxidation states, primarily the trivalent (arsenite, As(III)) and pentavalent (arsenate, As(V)) states. nih.govoup.comnih.gov Research has shown that the toxicity and environmental behavior of arsenic are highly dependent on its chemical form. nih.govvliz.be A pivotal development in understanding arsenate species came from studies linking geochemistry with evolutionary biology. Research suggests that the rise of atmospheric oxygen during the Great Oxidation Event (GOE) approximately 2.4 billion years ago led to the prevalence of oxidized arsenic species (arsenate) and prompted the evolution of new microbial arsenic resistance genes for detoxification. cas.cn This event fundamentally expanded the genetic repertoire for arsenic metabolism, shaping the interaction between life and arsenic chemistry on a planetary scale. cas.cn

Significance of Pentavalent Arsenic Compounds in Environmental and Biological Systems Research

Pentavalent arsenic (As(V)) compounds, including arsenates, are central to environmental and biological research due to their stability and prevalence in oxygenated environments. oup.comnih.gov In soils and aerobic waters, arsenate is the predominant inorganic arsenic species. oup.comnih.gov Its environmental significance stems from its mobility in groundwater and its potential for contaminating drinking water sources, which is a major area of hydrogeochemical research. mdpi.com

In biological systems, the significance of arsenate is closely linked to its chemical similarity to phosphate (B84403). wikipedia.org The arsenate ion (AsO₄³⁻) can substitute for the phosphate ion in key biochemical pathways, a phenomenon known as arsenolysis. wikipedia.orgwikipedia.org For instance, it can interfere with glycolysis by replacing phosphate in the formation of 1,3-bisphosphoglycerate, leading to the formation of an unstable analogue and uncoupling ATP production. wikipedia.org This mechanism of action makes pentavalent compounds like sodium arsenate a valuable tool in toxicological research to probe cellular energy metabolism and stress responses. chemimpex.comnih.gov While trivalent arsenicals are often more acutely toxic, pentavalent forms like arsenate are the stable species that organisms are frequently exposed to in the environment, which are then subject to metabolic reduction to the more reactive trivalent forms within cells. nih.govfrontiersin.orgacs.org

Current Research Trajectories for Sodium Arsenate Heptahydrate

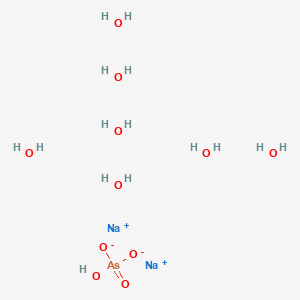

This compound (Na₂HAsO₄·7H₂O) serves as a primary reagent in various research fields due to its high solubility in water and stability as a source of pentavalent arsenate ions. cymitquimica.com

Current research applications include:

Toxicology and Biological Studies : It is widely used in laboratory settings to investigate the cellular and molecular mechanisms of arsenic toxicity. chemimpex.com Researchers use it to study how cells handle arsenic exposure, the pathways of arsenic metabolism, and its effects on cellular processes. wikipedia.orgchemimpex.com

Environmental Science : The compound is used in studies focused on the fate and transport of arsenic in the environment. This includes research on the adsorption and desorption of arsenic in soils and sediments and its mobilization in aquifer systems. mdpi.comresearchgate.net

Analytical Chemistry : As an ACS Grade reagent, this compound is used to prepare standard solutions for the detection and quantification of arsenic in environmental and biological samples using techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). acs.org

Materials Science and Crystallography : The compound itself has been a subject of fundamental scientific study. For example, neutron diffraction has been used to precisely determine the crystal structure of this compound, revealing the positions of all hydrogen atoms and the intricate hydrogen-bonding network within the crystal lattice. iucr.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Na₂HAsO₄·7H₂O nih.gov |

| Molecular Weight | 312.01 g/mol |

| Appearance | Colorless or white crystals chemicalbook.comnih.gov |

| Melting Point | Decomposes at 180 °C (356 °F) chemicalbook.comnih.gov |

| Solubility in Water | 61 g / 100 mL at 15 °C lobachemie.com |

| pH | Aqueous solution is alkaline nih.govchemicalbook.com |

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| As-O Bond Length (average) | 1.67 Å iucr.org |

| O-H...O Hydrogen Bond Length (range) | 2.68 - 3.36 Å iucr.org |

Data from a 1971 neutron diffraction study. iucr.org

Structure

2D Structure

Propiedades

IUPAC Name |

disodium;hydrogen arsorate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPEJIBITWIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2(AsHO4).7H2O, AsH15Na2O11 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3032048 | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.88 (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10048-95-0 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium arsenate dibasic heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENATE, DIBASIC HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ZQ7G407W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Fate and Biogeochemical Cycling of Sodium Arsenate Heptahydrate

Transformation Pathways of Pentavalent Arsenate in Environmental Matrices

Reductive Biotransformation of Arsenate to Arsenite in Diverse Ecosystems

One of the most significant transformations is the reduction of arsenate (As(V)) to the more mobile and toxic arsenite (As(III)). This process is largely mediated by microorganisms. nih.govmdpi.com In anaerobic environments such as flooded paddy soils or sediments, the reduction of arsenate to arsenite leads to a marked increase in arsenic mobility. nih.gov This is because arsenite is less strongly adsorbed by iron oxides and oxyhydroxides, which are common components of soils and sediments. nih.gov

Microorganisms can perform this reduction for two primary reasons: as a detoxification mechanism or for anaerobic respiration. nih.govmdpi.com In aerobic conditions, some microbes, known as arsenate-resistant microorganisms (ARMs), can take up arsenate and reduce it to arsenite intracellularly to facilitate its expulsion from the cell. mdpi.com Under anaerobic conditions, some bacteria can use arsenate as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. cellmolbiol.org This respiratory process is a key driver of arsenic mobilization in anoxic environments like groundwater aquifers. nih.gov

Several bacterial species have been identified that are capable of arsenate reduction. For instance, studies have demonstrated arsenate reductase activity in bacteria like Bacillus megaterium and B. subtilis. cellmolbiol.org The enzyme responsible for this transformation, arsenate reductase, is widely found in various organisms. researchgate.net

Microbially Mediated Arsenic Oxidation-Reduction Cycling

The transformation of arsenic is not a one-way street. Microbes also play a critical role in the oxidation of arsenite (As(III)) back to arsenate (As(V)), creating a dynamic oxidation-reduction cycle. nih.govnih.gov This cycling is a fundamental part of arsenic's biogeochemistry and is often linked to the cycling of other elements like iron, carbon, and nitrogen. nih.gov

Arsenite oxidation can be carried out by both chemolithoautotrophic and heterotrophic bacteria. mdpi.com Chemolithoautotrophic arsenite oxidizers (CAOs) gain energy by oxidizing arsenite to arsenate, a process that can occur under both aerobic and anoxic conditions. mdpi.com Heterotrophic arsenite oxidizers (HAOs) convert arsenite to the less toxic arsenate under aerobic conditions. mdpi.com The key enzyme in this process is arsenite oxidase. mdpi.com

The presence of other substances, such as nitrate (B79036), can influence this cycle. In anoxic environments, some bacteria can use nitrate to oxidize arsenite. nih.govmdpi.com This process can lead to the co-precipitation of arsenate with iron(III) minerals, effectively reducing arsenic mobility. nih.gov Conversely, in environments with high ammonium (B1175870) concentrations, the reduction of iron oxides can lead to the release of arsenic. mdpi.com

The following table summarizes the key microbial processes in arsenic redox cycling:

| Process | Transformation | Key Microorganisms/Enzymes | Environmental Conditions | Impact on Arsenic Mobility |

| Arsenate Reduction (Detoxification) | As(V) → As(III) | Arsenate-resistant microorganisms (ARMs) | Aerobic/Anaerobic | Increases |

| Dissimilatory Arsenate Reduction | As(V) → As(III) | Arsenate-respiring bacteria | Anaerobic | Increases |

| Arsenite Oxidation | As(III) → As(V) | Chemolithoautotrophic arsenite oxidizers (CAOs), Heterotrophic arsenite oxidizers (HAOs) | Aerobic/Anoxic (with alternative electron acceptors) | Decreases |

Mechanisms of Arsenic Methylation in Environmental Compartments

In addition to redox transformations, arsenic can undergo methylation, a process where methyl groups are added to the arsenic atom. This biotransformation is primarily carried out by microorganisms and plays a significant role in the arsenic biogeochemical cycle. frontiersin.orgnih.gov Methylation can produce a variety of organoarsenical compounds, including methylarsenite [MAs(III)] and dimethylarsinite [DMAs(III)]. frontiersin.org

Historically, methylation was considered a detoxification process because the resulting pentavalent methylated species are generally less toxic and can be volatilized. nih.govfrontiersin.org However, the trivalent methylated intermediates, such as MAs(III), are often more toxic than inorganic arsenite. frontiersin.org In aerobic environments, these trivalent forms are rapidly oxidized to their less toxic pentavalent counterparts. frontiersin.org

The gene responsible for arsenic methylation in microbes is arsM, which encodes the enzyme As(III) S-adenosylmethionine methyltransferase. nih.govfrontiersin.org This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenic. frontiersin.org The presence of arsM genes in soil microorganisms indicates their potential to methylate and volatilize environmental arsenic. nih.gov

Mobility and Speciation Dynamics in Aquatic and Terrestrial Systems

The mobility and chemical form (speciation) of arsenic derived from sodium arsenate heptahydrate in aquatic and terrestrial environments are governed by a complex interplay of sorption processes and leaching potential.

Sorption Mechanisms of Arsenate on Geological and Engineered Materials

The movement of arsenate in the environment is significantly retarded by its tendency to adsorb onto the surfaces of various materials. Iron and aluminum oxides, such as ferrihydrite, goethite, and hematite, are particularly effective at binding arsenate. geoscienceworld.orgusda.gov Clay minerals like kaolinite (B1170537) and montmorillonite (B579905) also play a role in arsenate sorption. uaar.edu.pk

The primary mechanism for arsenate adsorption onto these mineral surfaces is the formation of inner-sphere complexes, where the arsenate ion directly bonds to the mineral surface. geoscienceworld.orgusda.gov This process is influenced by several factors, most notably pH. Arsenate adsorption on iron oxides is generally highest at low pH and decreases as the pH increases, especially above pH 7-8. geoscienceworld.orgcaltech.edu In contrast, arsenite adsorption tends to have a broad maximum around neutral pH. geoscienceworld.org

The following table details the sorption characteristics of arsenate on common geological materials:

| Material | Primary Sorption Mechanism | pH Influence on Arsenate Sorption |

| Iron Oxides (e.g., Goethite, Ferrihydrite) | Inner-sphere complexation | Decreases with increasing pH (maximum at low pH) geoscienceworld.orgcaltech.edu |

| Aluminum Oxides | Inner-sphere complexation | Strong bonding, adsorption extends to higher pH (around 9) geoscienceworld.org |

| Clay Minerals (e.g., Kaolinite, Illite) | Inner-sphere complexation | Maximum adsorption at low pH, with a sharp decrease between pH 3 and 7 geoscienceworld.org |

| Calcite | Surface complexation | Sorption increases with decreasing alkalinity researchgate.net |

The presence of other ions, such as phosphate (B84403), can compete with arsenate for sorption sites, potentially increasing arsenic mobility. scispace.com Organic matter can also affect arsenic sorption by competing for binding sites on mineral surfaces or by forming complexes with arsenic. geoscienceworld.org

Leaching Potential and Groundwater Transport Considerations

The potential for arsenate to leach from soils and waste materials into groundwater is a significant environmental concern. blm.govlsu.edu Leaching is the process by which contaminants are released from a solid phase into a liquid phase. blm.gov The extent of leaching is influenced by the solubility of the arsenic compound, the amount of water percolating through the material, soil pH, and redox conditions. blm.gov

While sodium arsenate itself is soluble in water, its mobility in soil is often limited by the strong adsorption of arsenate to soil minerals. epa.govcdc.gov However, under certain conditions, this adsorbed arsenic can be released. For instance, under reducing conditions, the dissolution of iron oxides can release adsorbed arsenate. cdc.gov Furthermore, the microbial reduction of arsenate to the more mobile arsenite can enhance its transport to groundwater. nih.gov

Studies have shown that arsenic can move downwards through soil profiles, although this movement is often slow. lsu.edu The risk of groundwater contamination is higher in areas with historical arsenic contamination, such as old orchard soils treated with lead arsenate pesticides or mining waste sites. lsu.eduresearchgate.net The chemical form of arsenic in groundwater is typically a mix of arsenate and arsenite, with their relative proportions depending on the local geochemical conditions. blm.gov

Bioaccumulation Pathways in Non-Human Organisms and Trophic Transfer Studies

The bioaccumulation of arsenate, the primary form of arsenic in this compound, in non-human organisms is a complex process initiated at the base of the food web. In aquatic environments, primary producers such as phytoplankton and periphyton are the main conduits for the entry of arsenic into the food chain. researchgate.netnii.ac.jpnih.gov These autotrophic organisms take up dissolved inorganic arsenic from the water column. core.ac.uk Marine algae, for instance, can accumulate arsenic concentrations up to 1,000 times higher than that of the surrounding water. nii.ac.jp Studies on urban lakes have shown higher levels of arsenic in periphyton compared to other primary producers. nih.gov

Once incorporated by primary producers, arsenic is transferred to higher trophic levels through consumption. Herbivorous invertebrates, such as zooplankton and snails, accumulate arsenic by feeding on contaminated algae and periphyton. researchgate.netnih.gov Field studies have demonstrated that zooplankton primarily accumulate arsenic through their diet. researchgate.net Research in the Ganges Delta revealed that zooplankton were the highest accumulators of total arsenic among lower biota, showing a magnification of the metalloid. nih.gov Benthic invertebrates, which live in or near sediments, are also susceptible as sediments can act as reservoirs for arsenic. researchgate.net

Trophic transfer to vertebrates, such as fish, occurs predominantly through dietary sources rather than direct uptake from water. researchgate.netresearchgate.net However, the assimilation of arsenic by fish can be relatively inefficient, and they are capable of rapidly eliminating it from their tissues. researchgate.net The gut microbiota in fish has been shown to play a role in the biotransformation and subsequent bioaccumulation of arsenic. nih.gov Studies on catfish exposed to arsenicals have detailed its distribution in various organs, with the liver typically showing the highest concentration, followed by the gills, blood, muscles, and skin. nih.gov

The pattern of arsenic concentration across trophic levels is not consistent and varies between ecosystems. In many freshwater food webs, a process of biodiminution or biodilution is observed, where arsenic concentrations decrease with increasing trophic level. researchgate.netresearchgate.net Conversely, in some marine ecosystems, biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—has been reported. nih.gov The chemical form of arsenic also changes during trophic transfer; inorganic arsenic often decreases with trophic level, while organic forms like arsenobetaine (B179536) may increase. researchgate.net

Table 1: Research Findings on Arsenic Bioaccumulation in Various Organisms

This table summarizes findings from different studies on the accumulation of arsenic in non-human organisms.

| Organism/Trophic Layer | Environment/Study Location | Key Findings on Arsenic Accumulation | Reference(s) |

| Periphyton | Lake Titicaca, Bolivia | Extremely high bioaccumulation factors (BAFs) reported, up to 245,000. | ird.fr |

| Zooplankton | Lentic freshwater ecosystems, Ganges Delta | Highest accumulator among lower biota, with concentrations of 5,554–11,564 µg/kg. Showed magnification (rate = 1.129). | nih.gov |

| Phytoplankton | Lentic freshwater ecosystems, Ganges Delta | Arsenic concentrations ranged from 2,579–6,865 µg/kg. | nih.gov |

| Snails | Urban lakes, Puget Sound lowlands | Higher concentrations of arsenic found in snails compared to zooplankton or insect macroinvertebrates. | nih.gov |

| Catfish (Clarias batrachus) | Laboratory exposure to sodium arsenite | Highest accumulation in the liver (9.711 µg/g dry wt), followed by gills (6.156 µg/g) and blood (6.070 µg/g) after 60 days. | nih.gov |

| Zooplanktivore Fish (Labeo catla) | Lentic freshwater ecosystems, Ganges Delta | Muscle tissue stored 80–115 µg/kg (wet weight) of arsenic. | nih.gov |

| Omnivore Fish (Cirrhinus mrigala) | Lentic freshwater ecosystems, Ganges Delta | Muscle tissue stored 58–92 µg/kg (wet weight) of arsenic. | nih.gov |

Influence of Environmental Conditions on Arsenate Speciation (e.g., pH, redox potential)

The speciation of arsenate, which dictates its solubility, mobility, and bioavailability, is profoundly influenced by environmental conditions, most notably pH and redox potential (Eh). osti.govmdpi.com These two factors are generally considered the most critical in controlling the chemical form of arsenic in soil and aquatic systems. mdpi.com

Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. In oxic environments, characterized by high redox potentials (e.g., 200 to 500 mV), arsenate (As(V)) is the thermodynamically stable and predominant form. colab.wsscispace.com In this state, arsenic solubility is generally low because As(V) strongly adsorbs to the surfaces of minerals, particularly amorphous iron and aluminum hydroxides. scispace.com

Conversely, in anoxic or reducing environments with low redox potentials (e.g., 0 to 100 mV or lower), arsenate (As(V)) can be reduced to arsenite (As(III)). scispace.com This transformation significantly increases arsenic's mobility and solubility. osti.gov Under moderately reduced conditions, the dissolution of iron oxyhydroxides, which are key sinks for arsenic, can release the bound metalloid into the solution. colab.wsscispace.com Upon reduction to -200 mV, the soluble arsenic content in soil has been observed to increase thirteenfold compared to its solubility at 500 mV. scispace.com While Eh and pH are the primary drivers, biological processes can also play a role; for example, microbial activity can maintain the presence of arsenite even in otherwise oxic waters through the biological reduction of arsenate. mdpi.com

The pH of the soil or water also plays a crucial role. An increase in pH, particularly into the alkaline range (pH > 8.5), leads to the desorption of arsenic from mineral surfaces. mdpi.com This is because hydroxide (B78521) ions (OH⁻) compete with arsenate ions for binding sites on minerals like iron oxides, causing the release of arsenic into the aqueous phase. mdpi.com Studies have shown that the percentage of arsenic released from sediments can be 10 to 45 times higher at a pH of 10 than at a pH of 4. mdpi.com Therefore, both an alkaline pH and the reduction of As(V) to As(III) can release substantial proportions of arsenic into solution. scispace.com

Table 2: Influence of pH and Redox Potential (Eh) on Arsenic Speciation and Solubility

This table illustrates the relationship between key environmental parameters and the chemical behavior of arsenate in soil and water systems.

| Redox Potential (Eh) | pH Level | Dominant Arsenic Species | Solubility/Mobility | Governing Process | Reference(s) |

| High (200 to 500 mV) | Acidic to Neutral | Arsenate (As(V)) | Low | Adsorption to iron and aluminum oxyhydroxides. | colab.wsscispace.com |

| High (200 to 500 mV) | Alkaline (>8.5) | Arsenate (As(V)) | Increased | Desorption from mineral surfaces due to competition with hydroxide ions. | mdpi.comscispace.com |

| Moderately Reduced (0 to 100 mV) | Varies | Arsenate (As(V)) & Arsenite (As(III)) | Increased | Dissolution of iron oxyhydroxide minerals, releasing co-precipitated and adsorbed arsenic. | colab.wsscispace.com |

| Highly Reduced (<0 mV) | Varies | Arsenite (As(III)) | High | Reduction of As(V) to the more mobile As(III) form. | osti.govscispace.com |

Analytical Methodologies for Arsenate Speciation and Quantification

Chromatographic Techniques for Arsenic Species Separation

Chromatography is a fundamental step in arsenic speciation analysis, allowing for the physical separation of different arsenic compounds before their detection. nih.govtandfonline.com The choice of chromatographic method depends on the nature of the arsenic species and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile arsenic species. tandfonline.com When coupled with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC-ICP-MS systems provide a robust platform for the speciation analysis of arsenic compounds in environmental and biological samples. nih.govresearchgate.net This combination offers high sensitivity, a large dynamic range of measurement, and the ability to separate and quantify various arsenic species, including arsenate, arsenite, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.netwiley.com

The separation is influenced by factors such as the ionic strength of the solute, the pH of the mobile phase, and the concentration of the buffer. tandfonline.com For instance, anion-exchange HPLC can effectively separate arsenobetaine (B179536) (AsB), iAs(III), DMA, MMA, and iAs(V). sciengine.com The method has been successfully applied to determine arsenic species in diverse samples like urine, soil, sediments, and freshwater fish. researchgate.netsciengine.comrsc.org

Interactive Table: Common HPLC Parameters for Arsenic Speciation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Anion-Exchange (e.g., Hamilton PRP-X100) | Separates anionic species like arsenate and arsenite. wiley.com |

| Mobile Phase | Buffered phosphate (B84403) solution, Ammonium (B1175870) carbonate | Elutes the separated arsenic species from the column. rsc.orgrsc.org |

| Detector | ICP-MS | Provides sensitive and element-specific detection of arsenic. nih.govresearchgate.net |

| Detection Limits | 0.01 - 0.04 µg/L | Enables quantification of trace levels of arsenic species. researchgate.net |

Ion Exchange Chromatography (IC) is a primary method for separating inorganic arsenic species, arsenate (AsO₄³⁻) and arsenite (AsO₃³⁻), which are the most prevalent and toxic forms in environmental waters. oup.comscirp.org The technique utilizes a stationary phase with charged functional groups to separate ions based on their affinity. oup.com

Strong anion-exchange resins are commonly used to separate arsenite and arsenate. nih.gov In a typical application, at a controlled acidity, As(III) can pass through the resin while As(V) is retained and can be subsequently eluted. nih.gov This method allows for the selective determination of As(III) and As(V). oup.com A challenge with this method can be achieving the required sensitivity for arsenite detection under non-suppressed conductivity conditions; a workaround involves oxidizing arsenite to arsenate with an agent like potassium permanganate (B83412) before determination. oup.com

Interactive Table: Research Findings on Ion Exchange Chromatography for Arsenic Speciation

| Study Focus | Key Finding | Reference |

|---|---|---|

| Groundwater Analysis | A strong anion-exchange resin (Dowex 1 x 8) successfully separated As(III) and As(V) in groundwater samples. | nih.gov |

| Method Improvement | Oxidation of arsenite to arsenate using potassium permanganate enhances detection sensitivity in ion exchange chromatography. | oup.com |

| General Speciation | Ion exchange chromatography is a key technique for speciating inorganic arsenic (As(III) and As(V)). | oup.com |

Detection and Quantification Methods

Following separation, highly sensitive and specific detection methods are required to quantify the low concentrations of arsenic species typically found in samples.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is the preferred method for the routine analysis of trace elements, offering low detection limits and a wide linear measurement range. spectroscopyonline.com It is an elemental specific detector that, when coupled with HPLC, provides a highly sensitive and robust system for arsenic speciation. nih.govwiley.com The ICP-MS system can accurately determine arsenic concentrations in complex samples and has been used for analyzing arsenic in body fluids like blood and stomach contents. spectroscopyonline.comnih.gov

Despite its strengths, arsenic can be a challenging element for standard quadrupole ICP-MS due to potential spectral interferences. spectroscopyonline.com The development of triple-quadrupole ICP-MS (ICP-MS/MS) has provided a solution for removing these interferences, allowing for more accurate determination of arsenic in complex matrices. spectroscopyonline.com The addition of carbon-containing compounds, such as methanol, to the sample can also enhance the signal intensity of arsenic in ICP-MS analysis. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local molecular structure around a specific element. libretexts.org It provides information on the types and numbers of neighboring atoms and their inter-atomic distances. libretexts.org

In the context of arsenate, EXAFS is used to determine its coordination environment. libretexts.org Studies have used EXAFS to investigate the structure of hydrated arsenate ions in aqueous solutions and to characterize the adsorption complexes of arsenate on mineral surfaces like maghemite. slu.seacs.org For example, EXAFS analysis has shown that arsenate forms inner-sphere complexes on the surface of maghemite, with a specific As-Fe distance indicating the formation of binuclear bidentate double-corner complexes. acs.org This technique is instrumental in understanding the environmental behavior and fate of arsenic species at a molecular level. nih.govresearchgate.net

Large Angle X-ray Scattering (LAXS) is a technique used to determine the structure of molecules in a non-crystalline state, such as in an aqueous solution. slu.sescispace.com It provides information on bond distances and the arrangement of atoms.

LAXS, often used in conjunction with EXAFS, has been employed to study the hydration of arsenate ions in aqueous solution. slu.seacs.orgacs.org These studies have determined the As-O bond distances and have shown that the average distance is slightly longer in aqueous solution compared to the solid crystalline state due to hydration. slu.se LAXS data can also reveal the presence and structure of a second hydration sphere around the central ion. acs.org For instance, a study on the yttrium(III) ion using LAXS identified a second hydration sphere with approximately 16 oxygen atoms at a mean distance of 4.40 Å. acs.org

Raman Spectroscopy for Vibrational Analysis of Arsenate

Raman spectroscopy serves as a powerful, non-destructive analytical tool for investigating the molecular structure of arsenate compounds. researchgate.net This technique provides detailed information about the vibrational modes of the arsenate anion (AsO₄³⁻), offering a molecular fingerprint that can be used for identification and structural characterization, even within complex mineral matrices. researchgate.netresearchgate.net

The vibrational modes of the arsenate ion are central to its Raman spectroscopic analysis. The symmetric and antisymmetric stretching and bending vibrations of the As-O bonds give rise to characteristic Raman bands. For instance, in studies of various arsenate minerals, the symmetric stretching mode of the AsO₄³⁻ group is typically observed as an intense band in the Raman spectrum. nih.gov Specifically, in the mineral ceruleite, this symmetric stretching vibration is assigned to a strong band at 903 cm⁻¹. nih.gov In contrast, the antisymmetric stretching modes often appear at slightly lower wavenumbers. researchgate.net

The positions and splitting of these Raman bands can indicate changes in the local symmetry of the arsenate anion. researchgate.netnih.gov For example, the presence of multiple bands in the regions corresponding to the antisymmetric stretching and bending vibrations suggests a reduction in the ideal tetrahedral symmetry of the arsenate ion within the crystal lattice. researchgate.net This can be due to factors such as protonation, coordination with metal ions, or strong hydrogen bonding with water molecules. researchgate.netprinceton.edu

Water molecules and hydroxyl groups within the structure of hydrated arsenate minerals, such as sodium arsenate heptahydrate, also produce distinct Raman signals. researchgate.netnih.gov The OH stretching vibrations of water are typically observed as broad bands in the high-wavenumber region of the spectrum. nih.gov The positions of these bands can be used to estimate the strength and distances of hydrogen bonds within the mineral structure. nih.govnih.gov Librational modes of water, which are twisting or rocking motions, can also be observed at lower frequencies. researchgate.net

Detailed analysis of the Raman spectra of various arsenate-containing minerals has provided valuable insights into their structures. researchgate.netnih.govnih.gov While similarities exist in the spectral patterns of related minerals, sufficient differences allow for their distinct identification. researchgate.netnih.gov

Table 1: Characteristic Raman Bands for Arsenate and Associated Groups in Minerals

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Mineral Example(s) | Reference(s) |

| AsO₄³⁻ Symmetric Stretching | ~903 | Ceruleite | nih.gov |

| AsO₄³⁻ Antisymmetric Stretching | 787 - 886 (IR) | Ceruleite | nih.gov |

| AsO₄³⁻ Bending (ν₂) | 373 - 430 | Ceruleite | nih.gov |

| AsO₄³⁻ Bending (ν₄) | 400 - 500 | Vivianite-group arsenates | researchgate.netresearchgate.net |

| OH Stretching (Water) | 3056 - 3384 | Ceruleite | nih.gov |

| OH Stretching (Hydroxyl) | ~3649 | --- | researchgate.net |

| Water Librational Modes | 560 - 700 (IR) | Vivianite-group arsenates | researchgate.net |

Note: Some data is from infrared (IR) spectroscopy, which is complementary to Raman spectroscopy.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices (Non-Human)

Accurate speciation and quantification of arsenate in environmental and biological samples necessitate robust sample preparation and extraction protocols. The choice of method is critical to ensure the quantitative extraction of arsenic species without inducing transformations between them. speciation.net

Ultrasonic-Assisted Enzymatic Extraction (UAEE)

Ultrasonic-Assisted Enzymatic Extraction (UAEE) has emerged as a rapid and efficient method for extracting arsenic species from complex biological matrices like rice and seafood. nih.govoup.comresearchgate.net This technique utilizes the cavitation effect of ultrasound to enhance the activity of enzymes, such as α-amylase, which break down the sample matrix and liberate the embedded arsenic species. mdpi.com

A key advantage of UAEE is the significant reduction in extraction time compared to traditional methods, often from several hours to just a few minutes, without causing species interconversion. nih.govresearchgate.net Studies have demonstrated that UAEE, often followed by a heating step, can achieve high extraction efficiencies, close to 100% for inorganic arsenic and dimethylarsinic acid (DMA) from rice flour. mdpi.com The method has been validated using certified reference materials and has shown good recovery rates (93-122%) and precision. nih.govoup.com

The general procedure for UAEE involves adding an enzymatic solution to the sample, followed by sonication in an ultrasonic bath for a specific duration and power. mdpi.com Subsequent heating can further improve extraction efficiency. mdpi.com The resulting extract is then typically centrifuged and filtered before analysis by techniques like HPLC-ICP-MS. mdpi.com

Table 2: Performance of Ultrasonic-Assisted Enzymatic Extraction (UAEE) for Arsenic Speciation

| Parameter | Finding | Sample Matrix | Reference(s) |

| Extraction Time | 5 minutes (ultrasonication) | Rice and seafood products | nih.govresearchgate.net |

| Extraction Efficiency | ~100% for iAs and DMA (with heating) | Rice flour | mdpi.com |

| Recovery | 93-122% | Rice flour, mussel tissue, tuna fish | nih.govoup.com |

| Precision (HorRat values) | 0.2-0.6 | Rice flour, mussel tissue, tuna fish | nih.govoup.com |

| Limits of Detection/Quantification (LOD/LOQ) | 0.007-0.020 mg/kg | Rice and seafood products | nih.govoup.com |

Acid Microwave-Assisted Digestion for Total Arsenic

For the determination of total arsenic content, a more aggressive extraction is required to decompose the entire sample matrix. Acid microwave-assisted digestion is a widely used method for this purpose in environmental samples like soil, sediment, sludge, and biological tissues. analytik-jena.comecn.nlepa.gov This technique involves heating the sample in a closed vessel with concentrated acids, such as nitric acid and hydrochloric acid (aqua regia), using microwave energy. analytik-jena.comthermofisher.com

The high temperatures and pressures achieved in the microwave system lead to the rapid and complete or near-complete digestion of the sample, releasing all forms of arsenic into the solution for subsequent analysis by techniques like ICP-MS or ICP-OES. epa.govthermofisher.com The choice of acid mixture can be tailored to the specific matrix. For instance, hydrofluoric acid may be added for siliceous matrices to ensure complete decomposition. epa.gov

This method is considered a rapid and effective multi-element digestion protocol. ecn.nlepa.gov For example, a typical procedure for soil or sediment involves digesting up to 0.5 g of sample in a mixture of nitric and hydrochloric acids, heating to around 180°C. analytik-jena.comepa.gov The resulting digest is then cooled, diluted, and analyzed. analytik-jena.com

Field Speciation Techniques for in situ Analysis

The speciation of arsenic in natural waters can be unstable, with potential for interconversion of species during sample collection, transport, and storage. numberanalytics.comresearchgate.net To mitigate these issues, field speciation techniques have been developed for the in situ separation of arsenic species. usgs.govnerc.ac.uk

One common field method utilizes solid-phase extraction (SPE) cartridges, often containing a strong anion exchange resin. nerc.ac.ukclu-in.org When a water sample is passed through the cartridge, arsenate (As(V)) and other anionic arsenic species like monomethylarsonate (MMA) and dimethylarsinate (B1200466) (DMA) are retained on the resin, while the neutral arsenite (As(III)) passes through. clu-in.org The separated fractions can then be preserved and transported to the laboratory for analysis. This approach minimizes species alteration by immediately separating them at the sampling site. researchgate.net

These field methods have been successfully applied to various water types, including groundwater and surface water. usgs.govnerc.ac.uk Validation studies comparing field-separated samples to direct laboratory analysis have shown excellent correlation, demonstrating the reliability of these techniques. nerc.ac.uk For instance, recoveries for As(III), As(V), MMA, and DMA using SPE cartridges have been reported to be 98%, 101%, 94%, and 105%, respectively. nerc.ac.uk Another field-portable instrument uses pH-controlled hydride generation to differentiate between As(III) and total inorganic arsenic, with detection limits as low as 0.07 µg/L. acs.org

Method Validation and Quality Assurance in Arsenate Speciation Research

Method validation and quality assurance (QA) are paramount in arsenic speciation analysis to ensure the generation of accurate, reliable, and comparable data. numberanalytics.comiaea.org The complexity of arsenic chemistry and the potential for species transformation demand rigorous quality control measures throughout the analytical process. speciation.netusgs.gov

A comprehensive method validation typically evaluates several key performance characteristics, including:

Selectivity: The ability of the method to distinguish and quantify the target arsenate species from other arsenic compounds and matrix components. nih.gov

Linearity: The establishment of a linear relationship between the analytical signal and the concentration of the analyte over a defined range. nih.govmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of arsenate that can be reliably detected and quantified, respectively. nih.govmdpi.com

Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. This is often assessed using Certified Reference Materials (CRMs). nih.govspeciation.net

Precision: The degree of agreement among independent measurements under specified conditions, typically expressed as repeatability (intra-day) and intermediate precision (inter-day). nih.govmdpi.com

Recovery: The efficiency of the extraction procedure, determined by analyzing samples spiked with a known amount of the analyte. nih.gov

The use of CRMs is a cornerstone of quality assurance in speciation analysis. numberanalytics.comiaea.orgspeciation.net CRMs are materials with well-characterized concentrations of arsenic species that are used to verify the accuracy of the entire analytical procedure. iaea.org Participation in interlaboratory comparison studies or proficiency tests is another crucial component of external quality control, helping to identify and rectify potential biases in a laboratory's methodology. nih.govnumberanalytics.com

Internal quality control measures include the regular analysis of procedural blanks to check for contamination, sample replicates to assess precision, and spike recovery experiments to evaluate matrix effects. usgs.gov For field studies, it is recommended to collect a set of blank, replicate, and spike quality-control samples with every 20 environmental samples. usgs.gov Adherence to standardized protocols, such as those outlined by ISO/IEC 17025, ensures that the analytical methods are fit for their intended purpose and that the data produced are defensible. nih.govresearchgate.net

Biochemical Mechanisms and Molecular Interactions of Arsenate in Model Systems Non Human

Molecular Mimicry of Phosphate (B84403) by Arsenate in Cellular Processes

Arsenic and phosphorus, elements from the same group in the periodic table, share key chemical properties. nih.gov Their most common pentavalent oxides, arsenate (HAsO₄²⁻) and phosphate (HPO₄²⁻), have very similar pKa values and tetrahedral geometries. nih.govwikipedia.org This structural analogy is so close that many cellular systems cannot effectively discriminate between the two ions. nih.govmdpi.com As a result, arsenate can enter cells via phosphate transport systems and compete with phosphate in fundamental biochemical reactions. pnas.orgplos.org This mimicry is a central tenet of its toxicity, allowing it to uncouple oxidative phosphorylation and disrupt ATP synthesis. taylorandfrancis.comnih.gov

The entry of arsenate into microbial cells is primarily facilitated by phosphate transport systems. pnas.orgplos.org Bacteria such as Escherichia coli possess two main phosphate uptake systems: the high-affinity phosphate-specific transport (Pst) system and the low-affinity Pit system. asm.org Both systems have been shown to transport arsenate, although with different efficiencies. nih.gov

The Pst system (PstSCAB) is an ABC transporter that has a very high affinity for phosphate. mdpi.com While it can also transport arsenate, the PstS protein, which is the initial substrate-binding component, shows a significantly higher affinity for phosphate. Studies have shown the affinity of PstS for phosphate can be 500 to 700 times greater than for arsenate. mdpi.com Despite this, in environments with high arsenate-to-phosphate ratios, the Pst system can become a significant route for arsenate entry, leading to toxicity. asm.org In contrast, the Pit transporter, a low-affinity system, readily transports arsenate, and strains relying solely on this system are often more sensitive to arsenate because they accumulate it intracellularly. asm.org Inactivation of phosphate transporter genes in bacteria like Lactiplantibacillus plantarum has demonstrated that the Pst system is a likely route for arsenate incorporation. mdpi.com Studies in zebrafish have also identified phosphate transporters, such as NaPi-IIb1, that mediate high-affinity arsenate transport. nih.gov

Table 1: Comparison of Phosphate and Arsenate Interaction with Bacterial Phosphate Transport Systems

| Feature | Pst System (High-Affinity) | Pit System (Low-Affinity) |

|---|---|---|

| Primary Substrate | Phosphate (Pi) | Phosphate (Pi) |

| Arsenate Transport | Yes, but with much lower affinity than phosphate. mdpi.com | Yes, functions as a major route for arsenate uptake. asm.org |

| Energy Source | ATP hydrolysis (ABC Transporter). mdpi.com | Proton Motive Force. |

| Effect of Arsenate | Competitively inhibits phosphate transport. asm.org | Arsenate is readily transported, leading to accumulation and toxicity. asm.org |

| Affinity Discrimination | High discrimination (favors phosphate 500-700 fold). mdpi.com | Low discrimination. |

One of the most well-documented effects of arsenate's molecular mimicry is the disruption of glycolysis, a process known as arsenolysis. wjgnet.com During glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) normally catalyzes the addition of inorganic phosphate to glyceraldehyde-3-phosphate, forming the high-energy intermediate 1,3-bisphosphoglycerate. wjgnet.comfrontiersin.org This molecule is then used by phosphoglycerate kinase (PGK) to generate ATP.

When arsenate is present, it substitutes for phosphate in the GAPDH-catalyzed reaction. wjgnet.com This leads to the formation of an unstable analog, 1-arseno-3-phosphoglycerate. wjgnet.com This compound is structurally similar to 1,3-bisphosphoglycerate but is highly unstable in water and undergoes rapid, spontaneous hydrolysis to 3-phosphoglycerate (B1209933) and inorganic arsenate, bypassing the ATP-generating step. wjgnet.com This uncoupling of glycolysis from ATP synthesis depletes the cell's energy supply without inhibiting the glycolytic pathway itself. frontiersin.org While arsenate esters are generally unstable, some enzymes can utilize them; for instance, hexokinase can use ADP-arsenate to form glucose-6-arsenate. frontiersin.org

Beyond initial uptake, arsenate can also substitute for phosphate in other transport mechanisms, such as anion exchange systems. These transporters are crucial for maintaining ionic balance across cellular membranes. Research using non-human model systems, specifically human red blood cell ghosts, has shown that the primary anion exchange system (Band 3 or AE1) accepts arsenate as a substitute for phosphate. nih.gov

The efflux of arsenate from red cell ghosts was found to be significantly inhibited by 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DNDS), a known inhibitor of the Band 3 transporter, with an inhibition percentage (77-80%) very similar to that observed for phosphate efflux (82-87%). nih.gov This indicates that the transporter handles both anions in a similar fashion. nih.gov Similarly, ion exchange resins used in water treatment demonstrate that arsenate (As(V)) removal is often competitive with other anions like sulfate (B86663) and phosphate, highlighting the general interchangeability of these anions in transport processes. stuba.skmdpi.com

Enzymatic Biotransformations of Arsenate

To survive in arsenate-contaminated environments, many microorganisms have evolved detoxification systems. A key strategy involves the enzymatic reduction of the less mobile arsenate [As(V)] into the more toxic but also more mobile arsenite [As(III)], which can then be actively expelled from the cell. pnas.orgwikigenes.orguow.edu.au This two-step process is mediated by specific enzymes and efflux proteins, often encoded by genes clustered together in ars operons.

The central enzyme in this detoxification pathway is arsenate reductase (ArsC), which catalyzes the reduction of intracellular arsenate to arsenite. pnas.orgebi.ac.uk These enzymes are found in prokaryotes and some eukaryotes. pnas.org Interestingly, ArsC enzymes from different organisms can be structurally unrelated and utilize different cellular reductants, representing a case of convergent evolution. wikigenes.org

Two of the best-characterized families are:

Thioredoxin-coupled ArsC: Found in organisms like Staphylococcus aureus (encoded on plasmid pI258), this type of ArsC uses the thioredoxin (Trx) system as a source of reducing power. wikigenes.orgpnas.org The enzyme itself has a fold similar to low molecular weight protein tyrosine phosphatases (LMW PTPases) and employs a "triple cysteine redox relay" for catalysis. pnas.orgnih.gov The reaction involves a nucleophilic attack by a cysteine residue on the arsenate, forming a covalent enzyme-arseno intermediate, followed by an intramolecular disulfide cascade that releases arsenite and leaves the enzyme in an oxidized state, which is then regenerated by thioredoxin. pnas.orgnih.gov

Glutathione (B108866)/Glutaredoxin-coupled ArsC: Found in E. coli (encoded on plasmid R773), this class of ArsC utilizes glutathione (GSH) and glutaredoxin (Grx) to reduce arsenate. wikigenes.org

The reduction of arsenate to arsenite is a critical detoxification step because it prepares the metalloid for export. uow.edu.au

Table 2: Characteristics of Major Arsenate Reductase (ArsC) Families

| Feature | S. aureus pI258 ArsC | E. coli R773 ArsC |

|---|---|---|

| Cellular Reductant | Thioredoxin (Trx) and Thioredoxin Reductase. pnas.org | Glutathione (GSH) and Glutaredoxin (Grx). wikigenes.org |

| Catalytic Mechanism | Involves a nucleophilic attack and a disulfide cascade among three essential cysteine residues (Cys10, Cys82, Cys89). pnas.orgpnas.org | Catalysis involves a key cysteine residue (Cys12) within an arginine triad. wikigenes.org |

| Structural Fold | Low Molecular Weight Protein Tyrosine Phosphatase (LMW PTPase) fold. pnas.orgnih.gov | Unique fold, distinct from the PTPase family. nih.gov |

| Organism Type | Gram-positive bacteria. ebi.ac.uk | Gram-negative bacteria. wikigenes.org |

Once arsenate is reduced to arsenite, the cell must expel it to prevent toxicity from its interaction with sulfhydryl groups in proteins. plos.org This is accomplished by specialized membrane efflux pumps. The two most common families of arsenite transporters are ArsB and Acr3. plos.org

The ArsB protein is an integral membrane protein that functions as an arsenite-specific efflux pump. wikipedia.orgfrontiersin.org It typically possesses twelve transmembrane helices and operates via two distinct modes of energy coupling: tcdb.org

Chemiosmotic Efflux: In simpler systems (e.g., arsRBC operons), ArsB functions alone as a secondary transporter, using the cell's proton motive force (pmf) to drive arsenite out of the cytoplasm. plos.orgtcdb.org

ATP-driven Efflux: In more complex systems (e.g., arsRDABC operons), ArsB associates with the ArsA protein, which is an ATPase. plos.orgwikipedia.org The ArsA subunit binds to ArsB and hydrolyzes ATP to power a more efficient efflux of arsenite. plos.orgfrontiersin.org This dual-component pump can confer a higher level of resistance. plos.org

These efflux systems are highly specific for trivalent metalloids, primarily arsenite and antimonite, and are a cornerstone of bacterial arsenic resistance. wikipedia.orgtcdb.org

Enzymatic Methylation of Inorganic Arsenic to Methylated Metabolites (e.g., As3mt, ArsM)

The biotransformation of inorganic arsenic is a crucial process observed across various non-human biological systems, from microbes to mammals. This process is primarily accomplished through enzymatic methylation, which sequentially adds methyl groups to inorganic arsenic. The key enzymes catalyzing these reactions are known as As(III) S-adenosylmethionine methyltransferases. In microorganisms, this enzyme is typically referred to as ArsM, while in animals, it is known as arsenic (+3 oxidation state) methyltransferase (As3mt). frontiersin.orgnih.govoup.com

The fundamental reaction involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to a trivalent arsenic substrate. nih.govwikipedia.org This process can lead to the formation of various methylated arsenicals, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA). nih.govasm.org The evolutionary conservation of these enzymes, with orthologs found in bacteria, archaea, algae, fungi, and animals, underscores the fundamental biological importance of this metabolic pathway. frontiersin.orgnih.govplos.org

In microbial systems, such as bacteria and algae, arsenic methylation, catalyzed by ArsM, is generally considered a detoxification mechanism. nih.govnih.gov For instance, the expression of the arsM gene in Escherichia coli strains that lack other arsenic resistance mechanisms confers enhanced resistance to arsenite. nih.govpnas.org The process often results in the production of volatile arsenicals like trimethylarsine, which can be expelled from the cell, effectively removing the toxic element from the organism's immediate environment. asm.orgpnas.org Studies in various bacteria, including Rhodopseudomonas palustris and Pseudomonas alcaligenes, have demonstrated the role of ArsM in converting arsenite to dimethylarsenate and volatile methylated species. asm.orgpnas.org

In animal models, the role of As3mt is more complex. While methylation facilitates the excretion of arsenic, some of the trivalent methylated intermediates, such as methylarsenite (MAs(III)) and dimethylarsenite (DMAs(III)), are more toxic and potentially more carcinogenic than the original inorganic arsenite. frontiersin.orgnih.gov Research using recombinant As3mt from various vertebrates, including rats and mice, confirms its ability to catalyze the SAM-dependent conversion of inorganic arsenic to methylated metabolites. oup.complos.org Knockout mouse models lacking the As3mt gene show significantly higher retention of inorganic arsenic in their tissues compared to wild-type mice, highlighting the enzyme's critical role in arsenic metabolism and clearance. acs.org However, the production of these highly reactive trivalent intermediates suggests that the process is not purely one of detoxification in mammals but a complex metabolic conversion with paradoxical effects. nih.govnih.gov

The catalytic mechanism involves the binding of trivalent arsenic to conserved cysteine residues within the enzyme's active site. nih.govwikipedia.orgnih.gov Structural studies of ArsM from the alga Cyanidioschyzon sp. 5508 reveal that As(III) binds to three conserved cysteine residues, positioning it for nucleophilic attack on the methyl group of SAM. nih.govacs.org The reaction proceeds through a series of methylation and reduction steps, though the exact sequence remains a subject of investigation. plos.orgnih.gov

Cofactor Requirements for Arsenic Biomethylation (e.g., S-adenosylmethionine, glutathione)

The enzymatic methylation of arsenic is critically dependent on the presence of specific cofactors that facilitate the transfer of methyl groups and maintain the appropriate redox environment for the reaction to proceed. The two most significant cofactors are S-adenosylmethionine (SAM) and glutathione (GSH). wjgnet.comoncotarget.com

S-adenosylmethionine (SAM) is the universal methyl donor for arsenic methyltransferase enzymes (As3mt/ArsM). frontiersin.orgnih.gov SAM provides the methyl group that is covalently attached to the arsenic atom during each step of the methylation process. wikipedia.org The reaction, catalyzed by As3mt/ArsM, involves the nucleophilic attack by the arsenic lone pair of electrons on the methyl group of SAM, resulting in the formation of a methylated arsenical and S-adenosylhomocysteine (SAH). nih.govnih.gov The highly favorable thermodynamics of this methyl transfer make SAM the preferred methyl donor in biological systems for a vast array of methylation reactions. scispace.com The absolute requirement for SAM has been demonstrated in vitro, where the absence of SAM prevents the methylation of arsenite by purified ArsM or As3mt enzymes. oup.compnas.org

Glutathione (GSH) , a major intracellular antioxidant and reductant, plays a multifaceted and crucial role in arsenic biomethylation. duke.eduresearchgate.net While not always strictly required for the methyltransferase activity itself, its presence significantly modulates and enhances the efficiency of the process. unc.edujst.go.jp GSH can act as a reducing agent, which is necessary to convert pentavalent arsenicals to their trivalent state, the required substrate for As3mt/ArsM. researchgate.net Furthermore, GSH can stimulate the catalytic activity of As3mt, leading to increased methylation rates and a higher yield of dimethylated arsenic species. unc.edu Studies with recombinant human AS3MT showed that the addition of GSH decreased the Michaelis constant (Km) and increased the maximum reaction velocity (Vmax) for arsenic methylation. unc.edu

An alternative proposed pathway suggests that arsenic may first form a complex with glutathione, such as arsenic triglutathione [As(GS)₃], and that this complex, rather than free arsenite, serves as the actual substrate for the methyltransferase enzyme. nih.govduke.eduacs.org This mechanism would involve a series of thiol exchange reactions to bind the arsenic to the enzyme's cysteine residues. nih.gov In vivo studies in mice have shown that administration of exogenous glutathione accelerates the methylation and excretion of arsenic, leading to higher levels of dimethylated arsenic in the urine and relieving arsenic-induced oxidative stress. jst.go.jp Conversely, depletion of GSH impairs the methylation process. jst.go.jp

| Cofactor | Primary Role in Arsenic Biomethylation | Mechanism of Action | Supporting Evidence (Non-Human Models) |

|---|---|---|---|

| S-adenosylmethionine (SAM) | Methyl Group Donor | Provides the electrophilic methyl group that is transferred to the trivalent arsenic substrate by As3mt/ArsM enzymes. wikipedia.orgnih.gov | In vitro assays with purified ArsM show no methylation occurs in the absence of SAM. pnas.org It is a conserved requirement across all known arsenic methyltransferases. frontiersin.orgscispace.com |

| Glutathione (GSH) | Reductant & Modulator | 1. Reduces As(V) to As(III), the substrate for methylation. researchgate.net 2. Can form As-GSH complexes that may be the preferred substrate for As3mt. nih.govduke.edu 3. Stimulates As3mt enzyme activity. unc.edu 4. Maintains a reducing environment essential for enzyme function. | Studies in mice show exogenous GSH accelerates arsenic methylation and excretion. jst.go.jp In vitro, GSH enhances the rate of methylation catalyzed by recombinant As3mt. unc.edu |

Arsenic's Role in Redox Biochemistry and Oxidative Stress Induction in Biological Systems (Non-Human)

Arsenic exposure is strongly linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. researchgate.netnih.gov This phenomenon is a key component of arsenic's toxicity mechanism in various non-human model systems. researchgate.netscienceopen.com

Arsenic induces the generation of several types of ROS, including superoxide (B77818) anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net Several mechanisms are proposed for this arsenic-induced ROS production:

Mitochondrial Respiration: Arsenic can interfere with the mitochondrial electron transport chain, particularly at complexes I and III. nih.govresearchgate.net This disruption leads to the "leaking" of electrons, which then react with molecular oxygen to form superoxide anions, a primary ROS. nih.gov

NADPH Oxidase (Nox) Activation: Arsenic has been shown to activate membrane-associated NADPH oxidase enzymes. researchgate.netnih.gov This activation leads to the production of superoxide anions. pnas.org Studies in myeloid leukemia cells have identified NADPH oxidase as a main target for arsenic-induced ROS production. pnas.org

Metabolic Intermediates: The metabolic processing of arsenic itself can generate ROS. For example, the metabolism of dimethylarsinic acid (DMA) can produce dimethylarsenic peroxyl radicals, which are highly reactive. wjgnet.comnih.gov

Depletion of Antioxidants: Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups and can bind to and deplete intracellular antioxidants, most notably glutathione (GSH). wjgnet.com The depletion of the GSH pool impairs the cell's ability to neutralize ROS, further exacerbating oxidative stress. wjgnet.comjeb.co.in

The resulting oxidative stress can cause widespread damage to cellular macromolecules, including lipid peroxidation, protein oxidation, and DNA damage. researchgate.netresearchgate.net In response to this stress, cells activate complex signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. researchgate.netjksus.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, under arsenic-induced oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a suite of antioxidant and detoxification enzymes, as a protective response. researchgate.netjksus.org Studies in mouse models have shown that physical activity, such as swimming, can alleviate arsenic-induced liver damage by inducing this Nrf2 antioxidant pathway. jksus.org

| Mechanism | Description | Key Reactive Species Generated | Evidence in Non-Human Systems |

|---|---|---|---|

| Mitochondrial Dysfunction | Inhibition of electron transport chain complexes (I and III), leading to electron leakage and reaction with oxygen. nih.govresearchgate.net | Superoxide anion (O₂⁻•), Hydrogen peroxide (H₂O₂) | Observed in various cell lines and animal models (e.g., rats), where arsenic exposure leads to mitochondrial damage and ROS production. nih.govresearchgate.net |

| NADPH Oxidase Activation | Arsenic stimulates the activity of the membrane-bound NADPH oxidase enzyme complex. researchgate.netpnas.org | Superoxide anion (O₂⁻•) | Demonstrated in myeloid leukemia cells where NADPH oxidase is the main source of arsenic-induced ROS. pnas.org |

| Arsenic Metabolism | Formation of radical intermediates during the metabolic conversion of methylated arsenicals. nih.gov | Dimethylarsenic peroxyl radical ((CH₃)₂AsOO•) | Proposed as a mechanism contributing to the overall ROS burden during arsenic biotransformation. wjgnet.comnih.gov |

| Antioxidant Depletion | Trivalent arsenicals bind to sulfhydryl groups, depleting glutathione (GSH) and inhibiting antioxidant enzymes like glutathione reductase. wjgnet.com | (Indirectly leads to accumulation of all ROS) | Studies in rats show arsenic treatment decreases levels of total antioxidants in brain tissue. researchgate.net Arsenic depletes GSH levels in various animal models. wjgnet.comjst.go.jp |

Advanced Applications of Sodium Arsenate Heptahydrate in Materials Science and Industrial Chemistry

Development of Novel Nanoporous Materials and Zeotype Structures

The synthesis of novel nanoporous materials and zeotype structures is a rapidly advancing field in materials science, driven by the demand for materials with tailored porosity for applications in catalysis, separation, and storage. While direct large-scale synthesis of such materials using sodium arsenate heptahydrate is not yet a widespread practice, the fundamental chemistry of the arsenate anion suggests its potential role in the crystal engineering of porous frameworks.

The construction of porous materials, such as metal-organic frameworks (MOFs), often relies on the precise control of coordination chemistry between metal ions and organic linkers. The geometry and charge of anions present during synthesis can significantly influence the resulting crystal structure, acting as templates or structure-directing agents. rsc.org The tetrahedral arsenate anion (AsO₄³⁻), provided by this compound, can participate in the formation of complex inorganic-organic hybrid materials. researchgate.netresearchgate.net

Research into MOFs for applications such as arsenic remediation from water has demonstrated that arsenate anions can be effectively captured and integrated into the porous structure. nih.govresearchgate.net This indicates a strong interaction between the arsenate species and the metal nodes of the framework, a principle that could potentially be reversed to use arsenate as a building block or template in the synthesis of new porous materials. The hydrothermal synthesis of inorganic-organic hybrid nanoparticles is a versatile method where the inclusion of various anions can modify the resulting material's properties. researchgate.net

Table 1: Potential Role of Arsenate Anion in Porous Material Synthesis

| Feature of Arsenate Anion | Potential Influence on Porous Material Synthesis |

| Tetrahedral Geometry | Can act as a structural node or template, influencing pore shape and size. |

| Negative Charge | Can balance the charge of cationic metal clusters, directing the framework assembly. |

| Coordination Chemistry | Can form stable coordination bonds with various metal ions, becoming an integral part of the framework. |

Currently, there is no direct evidence in the scientific literature to suggest that this compound is used in hydrogen storage research. The focus of hydrogen storage materials is primarily on lightweight elements and materials with high surface areas and specific chemical or physical hydrogen absorption capabilities.

Reagent Chemistry Utilizing this compound

This compound serves as a versatile and crucial reagent in various chemical syntheses and industrial processes, primarily as a source of arsenic.

As a laboratory chemical, this compound is instrumental in the synthesis of other arsenic-containing compounds. It is a key precursor in the preparation of various metal arsenates, which have applications in pigments, catalysts, and as active ingredients in pesticides. The controlled reaction of this compound with metal salts in aqueous solutions allows for the precipitation of specific metal arsenates with desired stoichiometries and crystal structures.